
5-Phenyl-1,3,4-thiadiazole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-1,3,4-thiadiazole-2-carbonitrile is a heterocyclic compound that belongs to the thiadiazole familyThe presence of a phenyl group and a carbonitrile group in the structure of this compound contributes to its unique chemical properties and reactivity .
作用機序
Target of Action
The primary target of 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile is the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) . SHP1 is a convergent node for oncogenic cell-signaling cascades and represents a potential target for drug development in cancer treatment .
Mode of Action
This compound interacts with SHP1, inhibiting its activity . This inhibition disrupts the oncogenic cell-signaling cascades that SHP1 is involved in, potentially impeding the proliferation of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in oncogenic cell-signaling . By inhibiting SHP1, this compound disrupts these pathways, which may lead to a decrease in the proliferation of cancer cells .
Result of Action
The representative compound of this compound exhibited SHP1 inhibitory activity with an IC50 of (1.33±0.16) μmol/L . It showed about 2-fold selectivity for SHP1 over SHP2, and had no detectable activity against PTP1B and TCPTP . This suggests that the compound could have potential as a novel scaffold to develop new SHP1 inhibitors .
生化学分析
Biochemical Properties
5-Phenyl-1,3,4-thiadiazole-2-carbonitrile has been found to interact with the Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), an enzyme that plays a crucial role in oncogenic cell-signaling cascades . The compound acts as an inhibitor of SHP1, exhibiting inhibitory activity with an IC50 of approximately 1.33±0.16 μmol/L . This interaction suggests that this compound could potentially be used in the development of new drugs for cancer treatment .
Cellular Effects
While specific studies on the cellular effects of this compound are limited, related compounds have shown significant effects on various types of cells. For instance, some 1,3,4-thiadiazole derivatives have demonstrated anticancer activity against MDA-MB-232 and MCF-7 cell lines . It is plausible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the SHP1 enzyme . The compound binds to the active site of the enzyme, inhibiting its activity . This inhibition can disrupt the cell-signaling cascades that the enzyme is involved in, potentially leading to the suppression of oncogenic activity .
Metabolic Pathways
Given its interaction with the SHP1 enzyme, it is likely that the compound could influence pathways related to cell signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-carbonitrile typically involves the reaction of phenylthiosemicarbazide with various reagents. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Phenyl-1,3,4-thiadiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential use as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Indole Derivatives: Indole derivatives also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
5-Phenyl-1,3,4-thiadiazole-2-carbonitrile is unique due to the presence of both a phenyl group and a carbonitrile group, which contribute to its distinct chemical properties and reactivity. This combination enhances its potential as a versatile building block for the synthesis of various biologically active compounds .
特性
IUPAC Name |
5-phenyl-1,3,4-thiadiazole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAZAADJISYHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
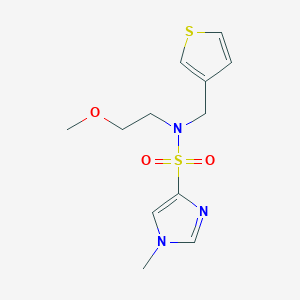
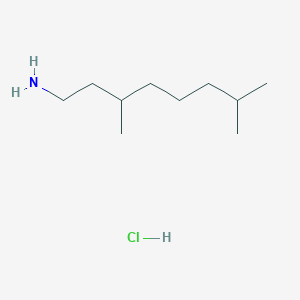

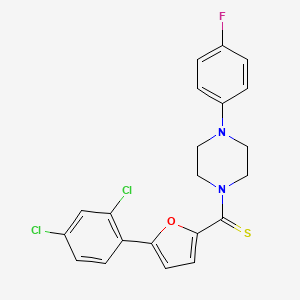
![tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2785769.png)
![2-(4-fluorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2785770.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)
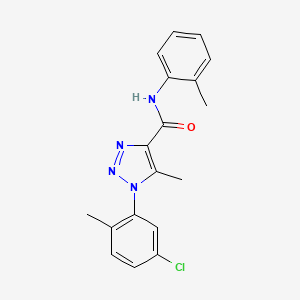
![2-(5-Azaspiro[3.4]octan-8-yl)acetic acid;hydrochloride](/img/structure/B2785773.png)
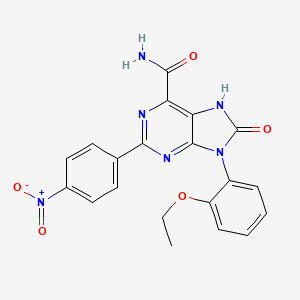
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2785776.png)
![1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-methylpiperidine](/img/structure/B2785783.png)
![(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2785784.png)

